Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium

Description

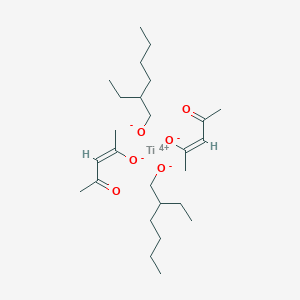

Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium (EC 304-059-6) is a titanium(IV) complex with mixed ligands: two 2-ethylhexanolato groups and two pentane-2,4-dionato (acetylacetonate, acac) groups. This organotitanium compound is primarily used in industrial applications such as coatings, adhesives, and catalysts due to its ability to form cross-linked networks upon solvent evaporation, enhancing thermal and chemical resistance .

Properties

CAS No. |

94233-27-9 |

|---|---|

Molecular Formula |

C26H48O6Ti |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

2-ethylhexan-1-olate;(Z)-4-oxopent-2-en-2-olate;titanium(4+) |

InChI |

InChI=1S/2C8H17O.2C5H8O2.Ti/c2*1-3-5-6-8(4-2)7-9;2*1-4(6)3-5(2)7;/h2*8H,3-7H2,1-2H3;2*3,6H,1-2H3;/q2*-1;;;+4/p-2/b;;2*4-3-; |

InChI Key |

JBDFKBOUQMKDBP-DERJAXIWSA-L |

Isomeric SMILES |

CCCCC(C[O-])CC.CCCCC(C[O-])CC.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |

Canonical SMILES |

CCCCC(CC)C[O-].CCCCC(CC)C[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Method Using Titanium Alkoxides and Ligands

A common and well-documented method involves the reaction of titanium tetraalkoxides (e.g., titanium isopropoxide or tetraethyl titanate) with 2-ethylhexanoic acid and pentane-2,4-dione under controlled heating and vacuum conditions.

Step 1: 2-ethylhexanoic acid is added to a reactor containing titanium isopropoxide or tetraethyl titanate. The molar ratio of titanium alkoxide to 2-ethylhexanoic acid typically ranges from 1:1 to 1:4.

Step 2: The mixture is heated gradually to 90–110°C under vacuum with stirring for 8–10 hours. This step promotes ester exchange, generating titanium 2-ethylhexanoate and releasing isopropanol or ethanol as by-products.

Step 3: The volatile alcohol by-products are removed by vacuum distillation, often with a condenser to collect them.

Step 4: Pentane-2,4-dione is then introduced to the titanium 2-ethylhexanoate intermediate under inert atmosphere. The reaction proceeds with ligand coordination to form the bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato) titanium complex.

Step 5: The final product is isolated by filtration or crystallization and dried under nitrogen or vacuum to prevent hydrolysis.

This method is supported by patent literature describing titanium 2-ethylhexanoate synthesis, which is a key intermediate in forming the desired complex. The use of vacuum and controlled temperature prevents hydrolysis and improves product purity and yield.

Alternative Synthesis via Titanium Tetrachloride

Another approach involves the reaction of titanium tetrachloride with pentane-2,4-dione and subsequent ligand exchange with 2-ethylhexan-1-ol.

- Titanium tetrachloride reacts with pentane-2,4-dione in the presence of a base to form bis(pentane-2,4-dionato-O,O')titanium.

- This intermediate then undergoes ligand substitution with 2-ethylhexan-1-ol to yield bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium.

- The reaction conditions require careful control of temperature and moisture exclusion to prevent side reactions.

This method is less commonly used for the target compound but is well-established for related titanium acetylacetonate complexes.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The vacuum distillation step during synthesis is critical to remove alcohol by-products, which otherwise can hydrolyze the titanium center and reduce yield.

- The molar ratio of titanium precursor to 2-ethylhexanoic acid affects the completeness of ligand exchange and final product purity. Ratios around 1:2.5 to 1:3 have been found optimal.

- The reaction temperature profile (gradual heating from 90°C to 110°C) helps to drive the reaction to completion while minimizing decomposition.

- Inert atmosphere (nitrogen or dry air) is essential during and after synthesis to prevent hydrolysis of the titanium complex.

- The final compound exhibits a boiling point around 138–184°C and is moderately volatile, which aligns with the need for careful handling during synthesis and purification.

- Dynamic nuclear magnetic resonance studies on similar titanium complexes suggest that the coordination environment is stable, but ligand exchange dynamics can be influenced by reaction conditions, impacting the synthesis outcome.

Chemical Reactions Analysis

Bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form titanium dioxide and other by-products.

Reduction: It can be reduced to lower oxidation states of titanium using reducing agents like lithium aluminum hydride.

Substitution: The ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

One of the primary applications of bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium is in catalysis. The compound acts as a catalyst in several organic reactions, including:

- Aldol Reactions : It facilitates the formation of β-hydroxy ketones through aldol condensation, which can be further dehydrated to form α,β-unsaturated carbonyl compounds.

- Polymerization Processes : The compound has been explored as a catalyst for the polymerization of olefins, contributing to the development of new polymeric materials with desirable properties.

Material Science

In material science, this compound is utilized for its ability to form titanium oxide films through sol-gel processes. These films are valuable for:

- Coatings : The titanium oxide films exhibit excellent optical and electrical properties, making them suitable for coatings in electronics and optics.

- Nanostructured Materials : The compound can be used to synthesize nanostructured titanium dioxide (TiO₂), which has applications in photocatalysis and solar energy conversion.

Biological Studies

Recent studies have focused on the interaction of this compound with biological substrates. This includes:

- Binding Affinity Studies : Research into how this compound binds with various biomolecules is crucial for understanding its potential therapeutic applications.

- Toxicological Assessments : Investigations into the safety profile of this compound in biological systems are ongoing, particularly concerning its biocompatibility and potential use in drug delivery systems.

Case Study 1: Catalytic Activity in Organic Synthesis

A study demonstrated that this compound effectively catalyzed the aldol reaction under mild conditions. The reaction yielded high selectivity towards β-hydroxy ketones with minimal side products.

Case Study 2: Development of Photocatalytic Materials

Research focused on synthesizing TiO₂ nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited enhanced photocatalytic activity under UV light, demonstrating potential applications in environmental remediation.

Mechanism of Action

The mechanism of action of bis-(2-Ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium involves its ability to coordinate with various substrates through its titanium center. This coordination can activate substrates for further chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (CAS 68586-02-7)

- Molecular Formula : C₁₅H₂₆O₆Ti

- Molar Mass : 350.23 g/mol

- Physical Properties :

- Density: 1.124 g/cm³ at 20°C

- Boiling Point: 78.3°C

- Water Solubility: 1000 g/L at 25°C

- LogP: 0.05 (indicating moderate hydrophilicity)

- Applications : Functions as a coupling agent in polymers and coatings. Its ethoxy ligand enhances solubility in organic solvents, making it suitable for homogeneous catalysis .

- Safety : Classified as a flammable liquid with skin/eye irritation hazards .

Bis(pentane-2,4-dionato-O,O')bis(propan-2-olato)titanium (CAS 17927-72-9)

- Molecular Formula : C₁₆H₂₈O₆Ti

- Molar Mass : 364.27 g/mol

- Physical Properties :

- Applications : Widely used in inks and paints to enhance mechanical properties. Marketed as SG-Ti 575 by Nanjing Shuguang Chemical Group for industrial coatings .

- Safety : Causes skin and eye irritation; requires protective handling .

[2,2'-iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium (CAS 94233-26-8)

- Molecular Formula: C₁₄H₂₃NO₆Ti

- Molar Mass : 353.13 g/mol

- Key Features: Contains an iminobis(ethanolato) ligand, introducing nitrogen coordination. High hydrogen-bonding capacity (5 donors, 7 acceptors), influencing solubility and reactivity .

- Applications: Specialized in catalysis and materials science due to its mixed-donor ligand system .

Structural and Functional Analysis

Ligand Effects on Properties

- 2-Ethylhexanolato vs. Propan-2-olato: The bulky 2-ethylhexanolato group in the target compound increases steric hindrance, reducing hydrolysis rates compared to smaller propan-2-olato ligands in CAS 17927-72-9. This enhances stability in hydrophobic matrices .

- Ethoxy vs. Acac : Ethoxy ligands (CAS 68586-02-7) improve solubility in polar solvents, whereas acac ligands favor chelation and thermal stability .

Market and Regulatory Insights

- EC 304-059-6 : Listed under REACH with production volumes aligned to coatings and catalysts .

- CAS 17927-72-9 : Dominates the Asian market for titanium-based coatings, with a projected CAGR of 4.2% (2025–2030) .

- CAS 68586-02-7 : Supplied by LEAP CHEM CO., LTD., with global distribution in pharmaceuticals and specialty chemicals .

Biological Activity

Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium , also known by its CAS number 94233-27-9, is an organometallic compound with a complex structure that combines two distinct ligand types: 2-ethylhexan-1-olato and pentane-2,4-dionato. This unique dual-ligand system enhances its reactivity and potential applications in various fields, including catalysis and materials science. Recent studies have begun to explore its biological activity, particularly its interactions with biological molecules and potential therapeutic applications.

The molecular formula of this compound is C26H48O6Ti, with a molecular weight of 504.53 g/mol. The compound exhibits a boiling point of approximately 138°C and a density of 0.945 g/cm³ at 20°C. Its solubility in water is recorded at 880 mg/L at 25°C, indicating moderate hydrophilicity which may influence its biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C26H48O6Ti |

| Molecular Weight | 504.53 g/mol |

| Boiling Point | 138°C |

| Density | 0.945 g/cm³ |

| Water Solubility | 880 mg/L at 25°C |

Interaction Studies

Recent research has focused on the interaction of this compound with various biomolecules. These studies are crucial for understanding how this compound behaves within biological systems and its potential therapeutic uses.

- Binding Affinity : Interaction studies have demonstrated that this compound can bind to specific proteins and enzymes, suggesting potential roles in enzyme inhibition or modulation.

- Antioxidant Activity : Preliminary findings indicate that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Larvicidal Activity

Research into related compounds has shown larvicidal effects against mosquito larvae, indicating that this compound may also possess similar activities. This could have implications for pest control and public health .

Toxicity Assessment

The toxicity profile of this compound is still under investigation. However, related compounds such as bis(2-ethylhexyl) phthalate (DEHP) have shown low acute toxicity in animal models but raised concerns regarding chronic exposure effects and endocrine disruption .

Q & A

Basic: What is the synthetic methodology for Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O')titanium?

Answer:

The synthesis typically involves reacting titanium alkoxide precursors (e.g., titanium isopropoxide) with β-diketones (e.g., pentane-2,4-dione) and alcohols (e.g., 2-ethylhexanol). A general protocol includes:

Stepwise ligand substitution : Titanium alkoxide reacts with pentane-2,4-dione under inert conditions (N₂/Ar) to form a β-diketonate complex.

Alcohol exchange : The remaining alkoxide ligands are replaced by 2-ethylhexanol via reflux in anhydrous solvents (e.g., toluene).

Purification : Crystallization or column chromatography isolates the product. Key characterization methods include FTIR (C=O stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (β-diketonate proton shifts at ~5.3 ppm), and elemental analysis .

Basic: What are the critical physical and chemical properties influencing experimental design?

Answer:

Key properties for handling and application:

| Property | Value | Relevance |

|---|---|---|

| Density | 1.124 g/cm³ (20°C) | Solvent compatibility in sol-gel processes |

| Water Solubility | 1000 g/L (25°C) | Hydrolysis stability in aqueous media |

| LogP | 0.05 | Hydrophobicity for organic-phase catalysis |

| Thermal Stability | Decomposes above 200°C | Limits high-temperature applications |

These properties guide solvent selection (e.g., isopropanol for solubility) and reaction conditions (e.g., low-temperature catalysis) .

Advanced: What catalytic mechanisms are proposed for its role in organic transformations?

Answer:

The compound acts as a Lewis acid catalyst in reactions like epoxide ring-opening and olefin polymerization:

- Epoxide activation : The titanium center coordinates to epoxide oxygen, polarizing the C-O bond for nucleophilic attack (e.g., by amines or alcohols). Kinetic studies show rate enhancement by 3–5× compared to uncoordinated Ti(IV) .

- Olefin polymerization : β-diketonate ligands stabilize Ti(IV) in a tetrahedral geometry, enabling π-complexation with alkenes. Ligand lability allows monomer insertion, as evidenced by DFT calculations .

Contradictions in catalytic efficiency (e.g., variable turnover numbers in epoxide reactions) may arise from ligand exchange dynamics or solvent effects .

Advanced: How can coordination chemistry be analyzed to optimize catalytic activity?

Answer:

Methodological approaches :

X-ray crystallography : Resolves ligand geometry (e.g., distorted octahedral vs. tetrahedral coordination).

Electron paramagnetic resonance (EPR) : Detects Ti(III) intermediates in redox-active pathways.

UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (~350 nm) to assess electronic transitions.

For example, substituting 2-ethylhexanolato with bulkier alcohols increases steric hindrance, reducing catalytic activity in sterically sensitive reactions .

Advanced: How do ligand substitutions impact biological interactions?

Answer:

While primarily studied for catalysis, β-diketonate-Ti(IV) complexes show pH-dependent hydrolysis that influences bioactivity:

- In vitro assays : Hydrolysis products (e.g., TiO₂ nanoparticles) exhibit dose-dependent cytotoxicity in mammalian cells (IC₅₀ ~50 μM).

- Ligand effects : 2-ethylhexanolato ligands enhance lipophilicity, increasing membrane permeability in cellular uptake studies.

Contradictory reports on biocompatibility (e.g., pro-apoptotic vs. inert behavior) may stem from hydrolysis kinetics or cell-line variability .

Advanced: What computational strategies model its electronic structure for material applications?

Answer:

Density functional theory (DFT) simulations reveal:

- HOMO-LUMO gaps : ~3.2 eV, suggesting semiconductor-like behavior for TiO₂ precursor applications.

- Ligand charge donation : β-diketonate ligands donate electron density to Ti(IV), stabilizing low-energy orbitals.

Experimental validation via XPS (Ti 2p₃/₂ binding energy ~458.5 eV) aligns with computational predictions .

Advanced: How are spectroscopic techniques used to resolve structural ambiguities?

Answer:

- Raman spectroscopy : Differentiates cis/trans β-diketonate conformers via C=O stretching modes.

- EXAFS : Quantifies Ti-O bond lengths (1.85–1.92 Å) and coordination numbers in solution.

- Magnetic circular dichroism (MCD) : Detects chiral intermediates in asymmetric catalysis .

Advanced: What are the challenges in scaling up synthesis for reproducible research?

Answer:

Critical issues include:

- Ligand disproportionation : Competing alcohol/β-diketone exchange during scale-up alters stoichiometry. Mitigated by slow reagent addition (<1 mL/min).

- Oxygen sensitivity : Ti(III) intermediates oxidize readily; strict anaerobic conditions (Schlenk line) are required.

- Yield optimization : Pilot studies report 60–70% yields; recrystallization from hexane/ethyl acetate improves purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.